5-Ethyl-1,3-Oxazole-4-Carboxylic Acid
Overview
Description
5-Ethyl-1,3-Oxazole-4-Carboxylic Acid is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Oxazole derivatives have been known to exhibit diverse biological activities, which suggests that they may interact with their targets in a variety of ways . The specific interactions between 5-Ethyloxazole-4-carboxylic acid and its targets, as well as the resulting changes, are areas for future investigation.
Biochemical Pathways
Oxazole derivatives are known to play significant roles in various biological activities , suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
The pharmacokinetics of 5-Ethyloxazole-4-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action. Future research should aim to outline these properties to better understand the compound’s pharmacokinetic profile .
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Ethyloxazole-4-carboxylic acid is not well-studied. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s action. Future research should aim to investigate how these and other environmental factors influence the action of 5-Ethyloxazole-4-carboxylic acid .
Biochemical Analysis
Biochemical Properties
5-Ethyl-1,3-Oxazole-4-Carboxylic Acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating their activity and influencing metabolic flux. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and disruption of cellular metabolism. It can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular responses. Furthermore, this compound has been observed to interfere with biofilm formation in bacterial cells, highlighting its potential as an antimicrobial agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This compound can also interact with transcription factors, leading to changes in gene expression profiles. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to result in sustained cytotoxic effects in cell culture models, indicating its potential for prolonged biological activity. In in vivo studies, the compound’s effects on cellular function and metabolism have been observed to persist over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its potential to generate reactive oxygen species and disrupt normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and energy metabolism. It can interact with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species. Additionally, this compound can influence the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, thereby affecting cellular energy balance and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to various cellular compartments. The distribution of this compound can be influenced by factors such as pH, ionic strength, and the presence of other biomolecules. This compound has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can interact with nuclear proteins, affecting gene expression and cellular responses. The precise localization and activity of this compound are determined by its interactions with various cellular components .
Properties
IUPAC Name |
5-ethyl-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOYJOKTKPMQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650898 | |
Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898227-93-5 | |
Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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